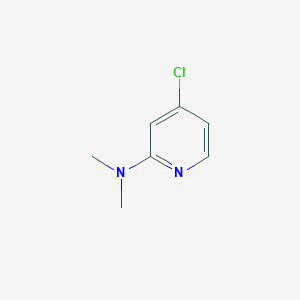

4-氯-N,N-二甲基吡啶-2-胺

描述

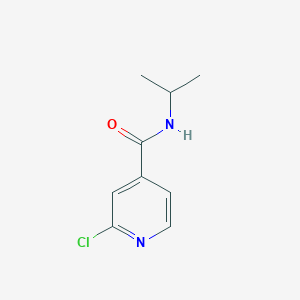

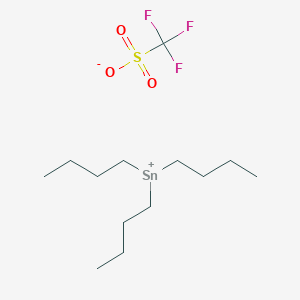

4-Chloro-N,N-dimethylpyridin-2-amine, also known as 4-CDMA, is a heterocyclic organic compound that belongs to the pyridine family1. It has a CAS Number of 735255-56-8 and a molecular weight of 156.612.

Synthesis Analysis

Unfortunately, the specific synthesis process for 4-Chloro-N,N-dimethylpyridin-2-amine is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions, which may require specialized knowledge and equipment.Molecular Structure Analysis

The IUPAC name for this compound is N-(4-chloro-2-pyridinyl)-N,N-dimethylamine2. The InChI code is 1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H32.

Chemical Reactions Analysis

The specific chemical reactions involving 4-Chloro-N,N-dimethylpyridin-2-amine are not detailed in the search results. However, similar compounds are often used in various chemical reactions, including as catalysts or reagents.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 32-34°C2. It has a purity of 95%2. The storage temperature is room temperature2.科学研究应用

胺化反应

4-氯-N,N-二甲基吡啶-2-胺在各种胺化反应中被使用。例如,微波辐射辅助下,使用酰胺溶剂对2-氯吡啶衍生物进行胺化反应是一个显著的应用,通过这种方法可以简单、快速、高产率地合成2-(N,N-二甲基)胺基和2-氨基吡啶衍生物 (Samadi et al., 2011)。此外,已经探索了氯吡嗪与n-烷基胺的胺化反应,产生了新的n-烷基氨基吡嗪 (Brown & Lyall, 1964)。

化学反应中的催化作用

这种化合物还在催化各种化学反应中发挥作用。例如,N,N-二甲基吡啶-4-胺被用作醛的氰乙氧羰基化的催化剂,在无溶剂条件下产生乙基氰基碳酸酯 (Khan et al., 2010)。在聚合物科学中,芳香胺配体如4-氨基吡啶,与氯化铜(I)结合,被用于催化2,6-二甲基苯酚的聚合 (Kim et al., 2018)。

有机化合物的合成

合成各种有机化合物也涉及到4-氯-N,N-二甲基吡啶-2-胺。它被用于在水中从4-氯-2,2-二甲基丁醛一锅法合成3,3-二甲基吡咯烷-2-碳腈,展示了一种环境友好的方法 (D’hooghe et al., 2009)。在室温下,Pd/TiO2催化的光促进的胺和硝基化合物的N,N-二甲基化反应是另一个应用,其中这种化合物用于合成各种N,N-二甲基胺 (Zhang et al., 2015)。

分析化学

在分析化学领域,对2-氯-4-硝基苯甲酸与胺形成氢键络合物的红外光谱和分子轨道研究进行了。这些研究展示了红外质子振动带与质子亲和力之间的关系,4-氯-N,N-二甲基吡啶-2-胺是该研究中的关键化合物 (Awad & Habeeb, 1996)。

结论4-氯-N,N-二甲基吡啶-2-胺在有机合成、催化和分析化学等各个领域展示了其多功能性的科学研究应用

对4-氯-N,N-二甲基吡啶-2-胺应用的进一步见解

催化应用

- 硼酸-DMAPO 协同催化:这种化合物已被用于硼酸和4-(N,N-二甲基氨基)吡啶-N-氧化物 (DMAPO) 协同催化。这种方法对酸和胺之间的脱水缩合在沸腾回流条件下是有效的,显示了合成像西他列汀这样的化合物的实用性和可扩展性 (Ishihara & Lu, 2016)。

合成和聚合

- 2,6-二甲基苯酚的聚合:4-氯-N,N-二甲基吡啶-2-胺在使用芳香胺配体和氯化铜(I)催化剂的2,6-二甲基苯酚的聚合中被应用。这种方法在合成聚(2,6-二甲基-1,4-苯醚)方面非常高效 (Kim et al., 2018)。

环境应用

- 等离子体触发的CH4/NH3偶联反应:这种化合物在介电障壁放电等离子体触发的CH4/NH3偶联反应中具有重要意义,可直接合成含氮有机化合物,包括胺和酰胺 (Yi et al., 2017)。

安全和危害

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H3352. These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation2.

未来方向

The future directions for the use of 4-Chloro-N,N-dimethylpyridin-2-amine are not specified in the search results. However, given its properties, it could potentially be used in various chemical reactions or as a reagent in the synthesis of other compounds.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.

属性

IUPAC Name |

4-chloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBFYCQUKSEXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479226 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,N-dimethylpyridin-2-amine | |

CAS RN |

735255-56-8 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

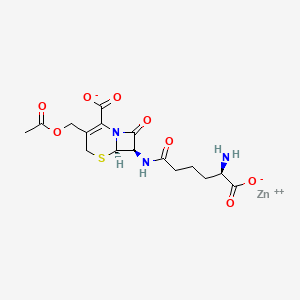

![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)

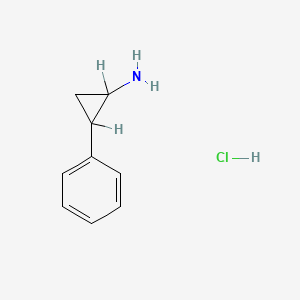

![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)

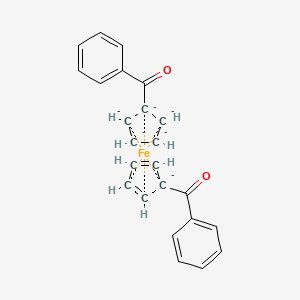

![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)

![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B1365272.png)